(3-Fluoro-6-methylpyridin-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
(3-fluoro-6-methylpyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8FNO/c1-5-2-3-6(8)7(4-10)9-5/h2-3,10H,4H2,1H3 |
InChI Key |
KFDNOUGIKZYLPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)F)CO |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation Studies of 3 Fluoro 6 Methylpyridin 2 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For (3-Fluoro-6-methylpyridin-2-yl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR studies would be essential for a complete structural assignment.
Proton NMR (¹H NMR) Analysis
A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl group protons (CH₃) would likely appear as a singlet in the upfield region of the spectrum. The methylene (B1212753) protons of the hydroxymethyl group (CH₂OH) would also produce a characteristic signal, which might appear as a singlet or a doublet depending on the coupling with the hydroxyl proton. The hydroxyl proton itself would likely be observed as a broad singlet, and its chemical shift could be concentration and solvent dependent. The two aromatic protons on the pyridine (B92270) ring would exhibit signals in the downfield region, with their multiplicity and coupling constants providing crucial information about their relative positions and their coupling to the fluorine atom.
Hypothetical ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| CH₃ | ~2.5 | s | - |
| CH₂OH | ~4.7 | d | J ≈ 5-7 |
| OH | Variable (broad) | s | - |
| H-4 | ~7.3 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon of the methyl group would be found at the upfield end of the spectrum, while the carbon of the hydroxymethyl group would appear at a higher chemical shift. The five carbon atoms of the pyridine ring would have signals in the aromatic region, with their precise chemical shifts influenced by the substituents (fluoro, methyl, and hydroxymethyl groups). The carbon atom directly bonded to the fluorine atom (C-3) would exhibit a large coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR spectroscopy of fluorinated compounds.
Hypothetical ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) | Expected C-F Coupling (¹JCF, Hz) |
|---|---|---|
| CH₃ | ~20 | - |
| CH₂OH | ~60 | - |
| C-2 | ~150 | ~15-25 |
| C-3 | ~155 | ~230-260 |
| C-4 | ~125 | ~5-10 |
| C-5 | ~140 | ~1-5 |
Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Elucidation
¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the C-3 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal would likely be split into a doublet of doublets due to coupling with the adjacent aromatic protons (H-4 and H-5), providing further confirmation of the substitution pattern on the pyridine ring.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration would also be expected, typically in the range of 1000-1300 cm⁻¹.
Hypothetical IR Data for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| O-H stretch | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=C, C=N stretch (pyridine ring) | 1400-1600 |
| C-F stretch | 1000-1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula. The fragmentation pattern would likely involve the loss of the hydroxymethyl group, the methyl group, or the fluorine atom, providing further structural information.
Advanced Spectroscopic Techniques
While ¹H, ¹³C, ¹⁹F NMR, IR, and MS are the primary methods for structural elucidation, advanced spectroscopic techniques could provide even more detailed information. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), could be employed to unambiguously establish the connectivity between protons and carbons in the molecule. These techniques would be particularly useful in confirming the assignments made from the one-dimensional NMR spectra and providing a complete and robust structural characterization of this compound.
Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy) would be utilized to establish the proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, this would help in assigning the protons on the pyridine ring and confirming the connectivity between the hydroxymethyl group and the pyridine core.
HSQC (Heteronuclear Single Quantum Coherence) would reveal the direct one-bond correlations between protons and their attached carbon atoms (¹H-¹³C). This is essential for assigning the chemical shifts of the carbon atoms in the pyridine ring and the methyl and methylene groups.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique would be instrumental in confirming the substitution pattern on the pyridine ring by showing correlations between the methyl protons and adjacent ring carbons, as well as between the methylene protons and the C2 and C3 carbons of the pyridine ring.
A hypothetical data table for the expected correlations is presented below based on the structure of this compound.
Hypothetical 2D NMR Correlations for this compound
| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) |
| H4 | H5 | C4 | C2, C5, C6 |
| H5 | H4 | C5 | C3, C4, C6-CH₃ |
| CH₂OH | OH | C-CH₂OH | C2, C3 |
| CH₃ | - | C-CH₃ | C5, C6 |
High-Resolution Mass Spectrometry (HRMS)
While specific experimental HRMS data for this compound is not available in the public domain, this technique is indispensable for determining the elemental composition and exact mass of the compound. For a molecule with the chemical formula C₇H₈FNO, the expected monoisotopic mass would be calculated. HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula and rule out other potential structures.
Expected HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (m/z) | Ionization Mode |
| C₇H₈FNO | Value not available | ESI+ |
Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure
A search of crystallographic databases reveals no publicly available single-crystal X-ray diffraction data for this compound. Such a study would provide definitive proof of the molecular structure in the solid state. It would precisely determine bond lengths, bond angles, and the conformation of the molecule, including the orientation of the hydroxymethyl group relative to the pyridine ring. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing.
Correlative Spectroscopic Data Analysis and Interpretation
A comprehensive structural elucidation of this compound would rely on the correlative analysis of all available spectroscopic data. The process would involve:
Initial Structure Proposal: Based on the synthetic route and preliminary 1D NMR (¹H and ¹³C) and mass spectrometry data.
2D NMR Confirmation: Using COSY, HSQC, and HMBC to rigorously establish the connectivity and assign all proton and carbon signals unambiguously. For instance, the HMBC spectrum would be critical in placing the fluorine atom at the C3 position by observing the characteristic splitting patterns and the absence of certain long-range correlations.
HRMS Validation: Confirming the elemental composition derived from NMR analysis with a high-accuracy mass measurement.
Final Structural Confirmation: If a suitable crystal is obtained, X-ray diffraction would provide the ultimate confirmation of the structure, including stereochemical details and solid-state conformation.
Without the actual experimental data, a detailed correlative analysis for this compound cannot be performed.
Applications in Advanced Organic Synthesis and Chemical Biology Research
Role as a Key Synthetic Intermediate in Complex Molecule Construction
The strategic placement of reactive functional groups on the pyridine (B92270) ring of (3-Fluoro-6-methylpyridin-2-yl)methanol allows it to serve as a linchpin in the assembly of elaborate molecules. The hydroxyl group can be readily converted into other functionalities, such as aldehydes, halides, or amines, providing a handle for a wide array of chemical transformations, including coupling reactions, nucleophilic substitutions, and condensations.
The fluorinated pyridine motif is a privileged structure in modern drug discovery, known to enhance pharmacological properties such as potency, metabolic stability, and bioavailability. nih.gov Consequently, this compound is a valuable precursor for the synthesis of various pharmaceutical scaffolds.
Tetrahydrocarbazoles are a prominent class of heterocyclic compounds found in numerous natural products and biologically active molecules. wjarr.comwjarr.com They are recognized for a wide spectrum of pharmacological activities, including antibacterial, antifungal, and cytotoxic effects against cancer cells. wjarr.com While classical methods for synthesizing the core tetrahydrocarbazole structure, such as the Fischer indole synthesis, typically involve the reaction of a phenylhydrazine with a cyclohexanone, this compound serves as a crucial building block for introducing the fluorinated pyridine moiety into these complex systems. wjarr.comsamipubco.com This can be achieved through multi-step synthetic sequences where the pyridinylmethanol derivative is elaborated and coupled to a pre-formed heterocyclic core or integrated into the construction of a larger, more complex molecule containing the tetrahydrocarbazole scaffold.
The unique electronic and structural features of this compound make it an ideal starting material for the synthesis of targeted enzyme modulators. The fluorinated pyridine ring can engage in specific interactions within the active site of a protein, leading to enhanced binding affinity and selectivity.
Melanin Concentrating Hormone Receptor Antagonists: The Melanin-concentrating hormone (MCH) system is a significant regulator of feeding behavior and energy balance in mammals. wikipedia.org Antagonists of the Melanin-concentrating hormone receptor 1 (MCHR1) are actively being investigated as potential treatments for obesity. nih.gov The design of potent and selective MCHR1 antagonists often features complex aromatic and heterocyclic systems. The this compound scaffold can be incorporated into these structures to optimize receptor affinity and pharmacokinetic properties. nih.govresearchgate.net
p38α MAP kinase inhibitors: The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines. columbia.edu As such, inhibitors of p38α MAP kinase are attractive therapeutic targets for treating inflammatory diseases. nih.gov A significant number of potent p38α inhibitors are based on a pyridinyl-heterocycle arrangement. nih.govresearchgate.net this compound is a valuable precursor for synthesizing these inhibitors, where the pyridinyl group is often essential for binding to the kinase active site. The methanol (B129727) function can be readily oxidized to an aldehyde to facilitate the construction of more complex inhibitor structures.
| Enzyme Modulator Class | Therapeutic Target | Relevance of Pyridine Intermediate |
| Androgen Receptor Modulators (SARMs) | Androgen Receptor | Provides a core heterocyclic scaffold for tissue-selective receptor binding. nih.govnih.gov |
| Melanin Concentrating Hormone Receptor Antagonists | MCHR1 | Incorporated into complex structures to optimize receptor affinity for potential anti-obesity agents. nih.gov |
| p38α MAP kinase inhibitors | p38α MAP kinase | Forms a key pyridinyl motif essential for binding to the kinase active site in anti-inflammatory drugs. columbia.edunih.gov |
The pyridine industrial chain is fundamental to the production of modern agrochemicals, with pyridine-containing pesticides being noted for their high efficiency and low toxicity. agropages.com Methylpyridine derivatives, in particular, are widely used in the agrochemical industry to produce fourth-generation products. agropages.com The incorporation of fluorine into these pyridine scaffolds further enhances their biological activity and stability. Therefore, this compound represents a key intermediate for the synthesis of advanced fluorine-containing pesticides and herbicides, which are a major focus of innovation in the agrochemical sector. agropages.com
Precursor to Pharmaceutical Scaffolds
Exploration of Fluorine's Impact on Chemical Reactivity and Biological Interactions
The substitution of a hydrogen atom with fluorine imparts unique and powerful changes to a molecule's properties. acs.org Fluorine is the most electronegative element, yet it is relatively small in size, allowing it to act as a bioisostere of a hydrogen atom while dramatically altering the electronic landscape of the molecule. nih.gov
The presence of the fluorine atom on the pyridine ring of this compound has profound stereoelectronic consequences.
Electronic Effects: Fluorine's strong electron-withdrawing nature significantly influences the electron distribution within the pyridine ring. mdpi.com This has several important effects:
Reactivity: It enhances the susceptibility of the pyridine ring to nucleophilic aromatic substitution (SNAr). The reaction of a 2-fluoropyridine with a nucleophile is significantly faster than that of the corresponding 2-chloropyridine, allowing for milder reaction conditions suitable for complex molecule synthesis. acs.org
Acidity/Basicity: The inductive effect of fluorine lowers the pKa of the pyridine nitrogen, making it less basic. This can be crucial for modulating a drug candidate's pharmacokinetic profile, as it affects solubility and interactions with biological targets.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can block sites of metabolism, leading to an increased half-life and improved bioavailability of a drug. mdpi.com
Steric and Conformational Effects: Despite its high electronegativity, fluorine has a van der Waals radius similar to that of hydrogen. This minimal steric demand allows it to be incorporated without causing significant structural disruption. acs.org Furthermore, fluorine can influence molecular conformation through stereoelectronic interactions, such as the gauche effect, which can pre-organize a molecule into a specific three-dimensional shape that is optimal for binding to a biological target. acs.org
| Property Influenced by Fluorine | Description |
| Electronegativity | The highest of all elements, fluorine strongly withdraws electron density, altering the molecule's reactivity and basicity. mdpi.commdpi.com |
| Bond Strength (C-F) | The C-F bond is one of the strongest in organic chemistry, which enhances metabolic stability by preventing enzymatic cleavage. mdpi.com |
| Size | With a small van der Waals radius, fluorine can replace hydrogen with minimal steric perturbation, acting as a useful bioisostere. nih.govacs.org |
| Lipophilicity | Fluorination generally increases a molecule's lipophilicity, which can affect its ability to cross cell membranes and its pharmacokinetic properties. acs.org |
Influence on Molecular Recognition and Binding Affinity
The specific arrangement of the fluoro, methyl, and hydroxymethyl groups on the pyridine ring of this compound dictates its potential interactions with biological targets. The fluorine atom at the 3-position is a key modulator of the molecule's properties. Due to its high electronegativity, it can alter the pKa of the pyridine nitrogen, influencing its ability to act as a hydrogen bond acceptor. Furthermore, the fluorine atom can engage in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can contribute to the binding affinity and selectivity of the molecule for a specific protein pocket.
The methyl group at the 6-position provides steric bulk, which can influence the molecule's preferred conformation and its fit within a binding site. This steric hindrance can be advantageous, preventing non-specific binding and promoting a more defined interaction with the target. The hydroxymethyl group at the 2-position is a versatile functional group that can act as both a hydrogen bond donor and acceptor, further anchoring the molecule within a binding site. The interplay of these electronic and steric effects makes this compound a valuable fragment for designing molecules with tailored binding properties.
Development of Derivatives for Specific Research Probes
The structural features of this compound make it an ideal starting point for the synthesis of specialized molecular probes for chemical biology research. The pyridine ring and the hydroxymethyl group offer distinct sites for chemical modification, allowing for the attachment of reporter groups, cross-linkers, or other functionalities.
Functionalization at the Pyridine Ring
The pyridine ring of this compound can be functionalized through various organic reactions. Nucleophilic aromatic substitution (SNAr) is a common strategy, where the fluorine atom can be displaced by a range of nucleophiles, such as amines, thiols, or alkoxides. nih.gov This allows for the introduction of diverse functional groups that can serve as attachment points for fluorescent dyes, biotin tags, or photoaffinity labels. Additionally, C-H activation methodologies can be employed to introduce new substituents at other positions on the pyridine ring, further expanding the chemical space accessible from this starting material.
Derivatization of the Hydroxymethyl Group
The hydroxymethyl group is readily derivatized through standard organic transformations. cymitquimica.com Esterification or etherification reactions can be used to link this compound to other molecules of interest. For example, it can be attached to a solid support for use in affinity chromatography or incorporated into a larger molecule to probe a specific biological pathway. The ability to modify this group provides a straightforward method for creating a library of derivatives with varied properties.
Table 1: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Potential Application |
| Esterification | Carboxylic acid, DCC/DMAP | Ester | Prodrugs, attachment to biomolecules |
| Etherification | Alkyl halide, NaH | Ether | Modification of solubility, linking to probes |
| Oxidation | PCC, DMP | Aldehyde, Carboxylic Acid | Further synthetic transformations |
| Nucleophilic Aromatic Substitution | Amine, Base | Amino group | Altering biological activity, linking to tags |
Contributions to Methodology Development in Fluorine Chemistry
The synthesis and use of fluorinated building blocks like this compound are integral to the development of new methodologies in fluorine chemistry. The presence of fluorine can significantly alter the reactivity of a molecule, presenting both challenges and opportunities for synthetic chemists. nih.govresearchgate.net
Research involving the synthesis of this compound and its derivatives contributes to a deeper understanding of fluorination reactions. nih.gov For instance, developing efficient methods for the selective fluorination of pyridine rings is an active area of research. nih.govresearchgate.net Compounds like this compound serve as important intermediates and test substrates for these new reactions. The insights gained from these studies can then be applied to the synthesis of more complex fluorinated molecules, including pharmaceuticals and agrochemicals. The unique electronic properties of the fluorinated pyridine ring can also be exploited in the development of new catalytic systems and novel chemical transformations.
Computational and Theoretical Investigations of 3 Fluoro 6 Methylpyridin 2 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of the system.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. youtube.com For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate molecular structures and total energies in various environments. researchgate.net Studies on related 3-halopyridines have shown that while solvent polarity has a minor influence on molecular parameters, it significantly affects vibrational frequencies and other chemical properties. researchgate.net
For (3-Fluoro-6-methylpyridin-2-yl)methanol, DFT would be employed to optimize the molecular geometry and calculate key electronic properties. The presence of the electron-withdrawing fluorine atom on the pyridine ring is expected to influence the electron density distribution across the molecule. acs.org DFT calculations can precisely quantify this effect, providing values for dipole moment and atomic charges. These calculations are crucial for understanding intermolecular interactions.
A typical output from a DFT study on this molecule would include optimized bond lengths, bond angles, and dihedral angles, providing a detailed 3D structure.
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. ijcce.ac.ir
For this compound, MO analysis would reveal the distribution of these frontier orbitals. The HOMO is likely to be located on the pyridine ring and the oxygen atom of the methanol (B129727) group, which are the most electron-rich areas. The LUMO is expected to be distributed over the electron-deficient pyridine ring, influenced by the fluorine atom. The energy gap can be used to predict the molecule's reactivity in various chemical reactions. ijcce.ac.ir
| Orbital | Predicted Energy (eV) | Key Contributing Atoms |
| HOMO | (Calculated Value) | N, O, Ring C-atoms |
| LUMO | (Calculated Value) | Ring C-atoms, F |
| HOMO-LUMO Gap | (Calculated Value) | - |
Note: The table above is illustrative of the data that would be generated from a specific computational study.
Conformational Analysis and Energy Minimization
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and their relative energies. For a flexible molecule like this compound, which has a rotatable bond between the pyridine ring and the methanol group, multiple low-energy conformations may exist.
Computational methods can systematically rotate the dihedral angle of the C-C bond connecting the hydroxymethyl group to the pyridine ring and calculate the energy at each step. This process generates a potential energy surface, from which the most stable (lowest energy) conformations can be identified. NMR studies on related nucleoside derivatives have been used to determine the conformational equilibrium in solution, which can then be compared with computational results. nih.gov For this compound, the orientation of the -CH2OH group relative to the fluorine and methyl substituents on the ring would be a key determinant of conformational preference, influenced by steric hindrance and potential intramolecular hydrogen bonding.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation barriers and reaction rates, providing insights that are often difficult to obtain experimentally.
For instance, computational studies have been used to model the formation of pyridines from alkynes and nitriles catalyzed by metal complexes, detailing the oxidative coupling and subsequent reaction steps. researchgate.net Similarly, the hydrodenitrogenation (HDN) of pyridine has been investigated using DFT to model the reaction pathways on catalyst surfaces. researchgate.net For this compound, computational modeling could be applied to study its synthesis or its metabolic pathways. For example, the oxidation of the methanol group to an aldehyde or carboxylic acid could be modeled to understand the energetics and mechanism of this transformation.
Structure-Activity Relationship (SAR) Studies through In Silico Approaches
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.gov In silico or computational SAR approaches are crucial in modern drug design, allowing for the rational design of more potent and selective molecules. auctoresonline.orgrsc.org For pyridine derivatives, which are present in numerous FDA-approved drugs, SAR studies have been instrumental in optimizing their therapeutic effects. rsc.orgajrconline.org
For this compound, an SAR study would involve creating a library of virtual analogues by modifying its structure, for instance, by changing the position of the fluoro and methyl groups, or by introducing different substituents on the pyridine ring or the methanol group. The properties of these virtual compounds would then be calculated and correlated with a specific biological activity. For example, studies on pyridine derivatives as anticancer agents have shown that the position and nature of substituents significantly impact their efficacy. nih.gov
Predictive Modeling for Novel Analogues
Building on SAR, predictive modeling uses computational algorithms to create quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of novel, unsynthesized compounds. chemrevlett.com QSAR models are developed by finding a mathematical relationship between the calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of compounds and their experimentally determined biological activities.
For pyridine derivatives, QSAR models have been successfully used to predict properties like anticoagulant activity and anticancer potency. chemrevlett.comnih.gov To develop a predictive model for analogues of this compound, a dataset of related compounds with known activities would be required. The model could then be used to screen a large virtual library of new analogues to identify the most promising candidates for synthesis and experimental testing. nih.gov This in silico screening process significantly reduces the time and cost associated with the discovery of new drug candidates. tandfonline.com
Future Perspectives and Emerging Research Avenues for 3 Fluoro 6 Methylpyridin 2 Yl Methanol
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms, which offer enhanced control, safety, and efficiency over traditional batch methods. While specific flow synthesis protocols for (3-fluoro-6-methylpyridin-2-yl)methanol are not yet widely published, the principles established for related structures demonstrate a clear and promising path forward.
Continuous flow processing allows for reactions to be conducted at temperatures and pressures exceeding the boiling points of solvents, which can dramatically accelerate reaction rates and improve yields. mdpi.com Research into the α-methylation of pyridines has successfully utilized a continuous flow system with a packed-bed catalyst to produce 2-methylpyridines selectively and efficiently. mdpi.com This methodology, which leverages a low-boiling-point alcohol and high temperatures, could be adapted for the synthesis or modification of this compound, potentially streamlining its production. mdpi.com
Furthermore, the field of radiochemistry has seen significant advances in the automated synthesis of fluorinated pyridine-based radiotracers for Positron Emission Tomography (PET). uchicago.eduresearchgate.net For instance, the automated production of [¹⁸F]nifene, a fluorinated pyridine (B92270) derivative, has been achieved using an integrated fluidic processor, simplifying the process and minimizing manual intervention. uchicago.edu Similarly, a fully automated synthesis of [¹⁸F]FDDNP, another PET imaging probe, has been developed, demonstrating high and reliable radiochemical yields. researchgate.net These automated systems, often based on cartridge-based purification and computer-controlled fluid handling, provide a robust template for developing an automated synthesis of derivatives of this compound, particularly for applications in molecular imaging.
Table 1: Potential Advantages of Advanced Synthesis Platforms
| Platform | Key Advantages | Relevance to this compound |
|---|---|---|
| Flow Chemistry | Enhanced reaction control, improved safety, scalability, access to novel reaction conditions (superheating). mdpi.com | Expedited and more efficient synthesis of the core structure and its derivatives. |
| Automated Synthesis | High reproducibility, reduced manual handling, streamlined multi-step processes, suitability for radiolabeling. uchicago.eduresearchgate.net | Development of radiolabeled derivatives for PET imaging; high-throughput library synthesis. |
Application in Supramolecular Chemistry and Materials Science
The unique electronic properties and structural rigidity of the fluorinated pyridine ring make this compound an attractive building block for supramolecular chemistry and advanced materials. The fluorine atom can engage in non-covalent interactions, such as hydrogen bonds and halogen bonds, which are crucial for directing the self-assembly of molecules into well-defined architectures.
Research has shown that incorporating fluorine into pyridine-based polymers can lead to materials with highly desirable properties. researchgate.net For example, novel polyimides synthesized from fluorinated pyridine-containing diamines exhibited good solubility in common organic solvents, excellent thermal stability, and low dielectric constants. researchgate.net The presence of fluorine can enhance processability and tune the electronic characteristics of the final material. researchgate.net this compound, with its reactive hydroxyl group, can be readily incorporated as a monomer or a modifying agent into such polymer backbones to create new functional materials for electronics and aerospace applications.
The pyridine nitrogen and the hydroxymethyl group provide sites for coordination with metal ions, making the molecule a candidate for constructing metal-organic frameworks (MOFs) and coordination polymers. The fluorine substituent can modulate the Lewis basicity of the pyridine nitrogen, influencing the coordination geometry and the properties of the resulting supramolecular structure. A patent for a synthesis method of a related compound, 3-fluoropyridine-2-methanol, highlights its industrial importance, suggesting a demand for such fluorinated building blocks in various applications. google.com
Advanced Spectroscopic Characterization Techniques (e.g., Solid-State NMR, Cryo-EM for complexes)
The fluorine atom in this compound offers a powerful spectroscopic handle for advanced characterization methods. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive technique for probing the local chemical environment of the fluorine nucleus.
In biological systems, ¹⁹F NMR has been used to study the structure and dynamics of fluorinated biomolecules, such as RNA containing 5-fluorouracil. mdpi.com This approach could be applied to study the interactions of this compound-derived ligands with their biological targets, providing insights into binding modes and conformational changes. For structural elucidation of solid materials or crystalline derivatives, solid-state NMR would be invaluable. The analysis of fluorinated piperidines derived from fluoropyridines has previously relied on NMR and X-ray analysis to determine their precise stereochemistry. nih.gov
For larger assemblies, such as protein-ligand complexes or self-assembled nanostructures involving derivatives of this compound, Cryo-Electron Microscopy (Cryo-EM) presents a powerful opportunity. While traditionally used for large protein complexes, advancements in cryo-EM are making it increasingly feasible to determine the structures of smaller molecules and their assemblies. Characterization of a synthetic route to 3-fluoropyridine-2-methanol was confirmed using ¹H NMR and ¹³C NMR, establishing a baseline for spectroscopic analysis of these compounds. google.com The application of more advanced techniques like solid-state NMR and cryo-EM will be critical in understanding the structure-property relationships in complex systems built from this fluorinated pyridine block.
Exploration of Novel Bio-conjugation Strategies
The development of targeted therapeutics and diagnostic agents often relies on the ability to conjugate a small molecule to a larger biomolecule, such as a protein, antibody, or oligonucleotide. The this compound molecule is well-suited for such applications due to its reactive hydroxymethyl (-CH₂OH) group.
This primary alcohol functionality serves as a versatile chemical handle that can be transformed to enable various bioconjugation strategies.
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The resulting aldehyde can react with hydrazines or aminooxy groups on a biomolecule to form stable hydrazones or oximes. The carboxylic acid can be activated to form an amide bond with primary or secondary amines (e.g., lysine (B10760008) residues) on a protein.
Conversion to a Halide: The alcohol can be converted into a more reactive leaving group, such as a bromide or chloride (e.g., (6-Bromo-3-fluoropyridin-2-yl)methanol). sigmaaldrich.com This halo-derivative can then undergo nucleophilic substitution with thiols (e.g., cysteine residues) on a protein.
Ether Linkages: The alcohol can be used to form ether linkages, for example, by reacting with a tosylated biomolecule or through a Mitsunobu reaction. A related structure, 3-Fluoro-2-((6-methylpyridin-2-yl)methoxy)pyridine, showcases such an ether linkage. bldpharm.com
These potential modifications would allow this compound to be tethered to targeting moieties, enabling its use in applications like antibody-drug conjugates (ADCs) or targeted imaging agents, where the fluorinated pyridine core can serve as a bioactive payload or a reporting tag.
Design of Next-Generation Fluorinated Pyridine-Based Research Tools
Fluorinated pyridines are privileged scaffolds in drug discovery, valued for their ability to improve metabolic stability, binding affinity, and bioavailability. chemenu.com this compound is a key starting material for the design of next-generation research tools, including highly selective kinase inhibitors, PET ligands, and probes for chemical biology.
The importance of this scaffold is underscored by research into various inhibitors. For example, derivatives of pyrazolo[3,4-b]pyridine have been designed as potent and selective Tropomyosin receptor kinase (TRK) inhibitors for cancer therapy. nih.gov In these designs, the pyridine fragment often interacts with key residues in the kinase hinge region. nih.gov Similarly, a series of 5-(fluoro-substituted-6-methylpyridin-2-yl)imidazoles were synthesized and evaluated as potent inhibitors of TGF-β type I receptor kinase (ALK5), a target for fibrosis and cancer. nih.gov One of the synthesized compounds in this series demonstrated a high inhibitory activity with an IC₅₀ value of 7.68 nM. nih.gov
Furthermore, innovative methods are being developed for the precise introduction of fluorine-containing groups into the pyridine ring, which is considered a significant challenge in chemistry. uni-muenster.de A recently developed strategy allows for the regioselective difluoromethylation of pyridines, highlighting the ongoing effort to create novel fluorinated building blocks for drug design. uni-muenster.de this compound serves as a foundational component that can be elaborated upon using these and other synthetic strategies to generate sophisticated molecular probes and therapeutic candidates with fine-tuned properties.
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 1283717-70-3 (example, may vary) |
| 3-fluoropyridine-2-methanol | Not specified in source google.com |
| 5-fluorouracil | 51-21-8 |
| [¹⁸F]nifene | Not specified in source uchicago.edu |
| [¹⁸F]FDDNP | Not specified in source researchgate.net |
| 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-( mdpi.comuni-muenster.deambeed.comtriazolo[1,5-a]pyridin-6-yl)imidazoles | Not specified in source nih.gov |
| (6-Bromo-3-fluoropyridin-2-yl)methanol | 918793-01-8 sigmaaldrich.com |
| 3-Fluoro-2-((6-methylpyridin-2-yl)methoxy)pyridine | 2202328-44-5 bldpharm.com |
| Pyridine | 110-86-1 chemenu.comuni-muenster.de |
| 2-methylpyridine | 109-06-8 mdpi.com |
| 3-fluoropyridine (B146971) | 372-47-4 nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
